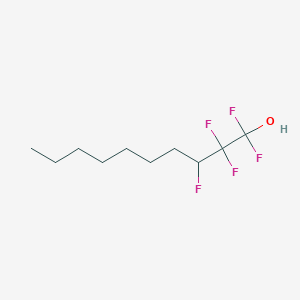![molecular formula C36H24O4 B14301776 (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 123853-70-3](/img/structure/B14301776.png)
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-phenoxybenzoyl)naphthalene is an organic compound that belongs to the class of poly(arylene ether ketone)s. These compounds are known for their high-performance engineering thermoplastics properties, which include excellent thermal stability, mechanical strength, and chemical resistance. The unique structure of 2,6-Bis(4-phenoxybenzoyl)naphthalene, featuring two phenoxybenzoyl groups attached to a naphthalene core, makes it a valuable material for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Bis(4-phenoxybenzoyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of diphenyl ether with 2,6-naphthalenedicarbonyl dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
The industrial production of 2,6-Bis(4-phenoxybenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-phenoxybenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2,6-Bis(4-phenoxybenzoyl)naphthalene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-phenoxybenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The phenoxybenzoyl groups contribute to its high thermal stability and resistance to chemical degradation, making it suitable for use in harsh environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Diethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Diisopropoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
Comparison
Compared to its similar compounds, 2,6-Bis(4-phenoxybenzoyl)naphthalene exhibits unique properties such as higher thermal stability and better chemical resistance. The orientation and substitution pattern of the phenoxybenzoyl groups significantly influence the compound’s physical and chemical properties, making it distinct from its homologues .
Propriétés
Numéro CAS |
123853-70-3 |
|---|---|
Formule moléculaire |
C36H24O4 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H |
Clé InChI |
QYIKXRMSBTVJOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


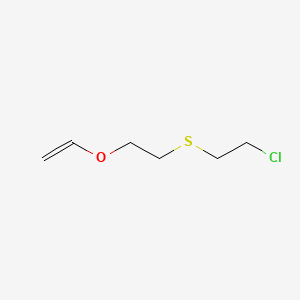



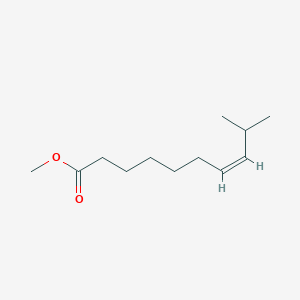
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
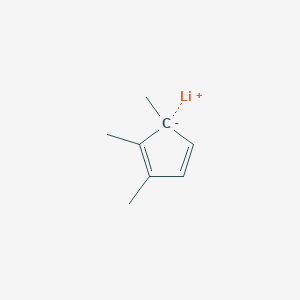
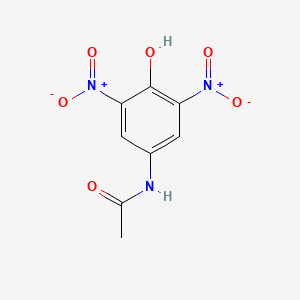
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
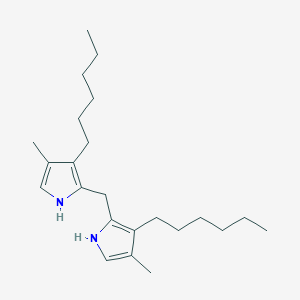
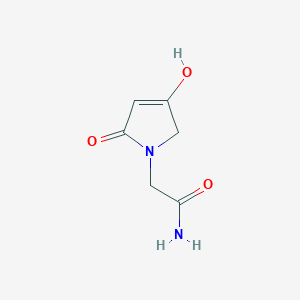
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
